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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B1306768 Get Quote

3-(Pyridin-2-yl)prop-2-yn-1-ol is a key heterocyclic compound that serves as a versatile

building block for researchers in synthetic organic chemistry and drug discovery. Its structure

uniquely combines three critical functional moieties: a pyridine ring, a propargyl alcohol, and an

internal alkyne. The pyridine ring is a well-established "privileged scaffold" in medicinal

chemistry, present in numerous natural products and FDA-approved drugs due to its ability to

engage in crucial biological interactions.[1][2][3] The propargyl alcohol and alkyne

functionalities provide reactive handles for a wide array of synthetic transformations, including

oxidation, reduction, and, most notably, carbon-carbon bond-forming cross-coupling and

cycloaddition reactions.

This guide provides a senior application scientist's perspective on the synthesis, properties,

reactivity, and applications of this compound, with a focus on the practical causality behind

experimental choices and its potential in modern drug development programs.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its application in research. The key identifiers and properties for 3-(Pyridin-2-
yl)prop-2-yn-1-ol are summarized below.
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Property Value Source

CAS Number 29768-03-4 [4]

Molecular Formula C₈H₇NO [5][6]

Molecular Weight 133.15 g/mol [6]

Exact Mass 133.05276 Da [5]

IUPAC Name 3-(pyridin-2-yl)prop-2-yn-1-ol [5]

Synonyms 3-(2-pyridinyl)-2-propyn-1-ol [7]

Physical Form Solid [8]

InChIKey
JBTFIWAQYSBSEZ-

UHFFFAOYSA-N
[5][6]

Spectroscopic Signature
While experimental spectra are best acquired on a case-by-case basis, a predictive analysis

based on the compound's structure provides a reliable reference for characterization.[9] The

solvent environment can significantly influence the chemical shifts of labile protons, such as the

hydroxyl proton.[10]

Predicted ¹H NMR Shift (δ, ppm) Multiplicity Assignment

Pyridine Protons 7.2 - 8.6 Multiplets 4H, aromatic

Methylene Protons ~4.4 Singlet/Triplet 2H, -CH₂-OH

Hydroxyl Proton Variable (broad) Singlet 1H, -OH

Predicted ¹³C NMR Shift (δ, ppm) Assignment

Pyridine Carbons 122 - 150 5 distinct signals

Alkyne Carbons 80 - 95 C≡C

Methylene Carbon ~51 CH₂-OH
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Key IR Absorptions Wavenumber (cm⁻¹) Assignment

O-H Stretch 3200-3600 (broad) Alcohol

C≡C Stretch 2100-2260 (weak) Alkyne

C=N, C=C Stretch 1580-1610 Pyridine Ring

Synthesis via Sonogashira Cross-Coupling
The most direct and efficient synthesis of 3-(pyridin-2-yl)prop-2-yn-1-ol involves the

Sonogashira cross-coupling reaction.[11] This powerful method forms a carbon-carbon bond

between a terminal alkyne (propargyl alcohol) and an sp²-hybridized carbon (2-halopyridine).

[12][13] The reaction is prized for its mild conditions and high tolerance for various functional

groups, making it a cornerstone of modern organic synthesis.[11][14]
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Mechanism and Rationale
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper

cycle.[11]

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-

halopyridine to form a Pd(II) complex.

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in

the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.

[13] The base is crucial as it deprotonates the alkyne and neutralizes the hydrogen halide

formed during the reaction.[13]

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive

elimination to yield the final product, 3-(pyridin-2-yl)prop-2-yn-1-ol, and regenerate the

Pd(0) catalyst.
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Step-by-Step Experimental Protocol
This protocol is adapted from standard procedures for Sonogashira couplings of

heteroaromatic halides.[13]

Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5

mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

Solvent and Reagents: Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).

Add anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by 2-bromopyridine (1.0

equiv.) and an amine base such as triethylamine (2.0 equiv.).

Alkyne Addition: Stir the mixture and then add propargyl alcohol (1.1-1.2 equiv.) dropwise.

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its

progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel to

afford the desired 3-(pyridin-2-yl)prop-2-yn-1-ol.

Reactivity and Synthetic Potential
The true value of 3-(pyridin-2-yl)prop-2-yn-1-ol lies in its potential for derivatization, offering

multiple pathways to novel and complex molecules.
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The Alkyne as a Linchpin: Click Chemistry
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The terminal alkyne functionality makes this molecule an ideal substrate for the Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click

chemistry".[15][16] This reaction is exceptionally efficient and bio-orthogonal, allowing for the

covalent linking of the pyridinylalkynol scaffold to molecules bearing an azide group (e.g.,

peptides, polymers, or fluorescent probes) to form a stable 1,2,3-triazole ring.[15][17] This has

profound implications for bioconjugation, materials science, and fragment-based drug

discovery.[15][17]

Click to download full resolution via product page

Applications in Drug Discovery and Medicinal
Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, known for its presence in drugs

targeting a vast range of diseases, including cancers and central nervous system disorders.[1]

[2][3] Pyridine and its derivatives, such as pyridinones, can act as hydrogen bond

acceptors/donors and bioisosteres for other aromatic systems, making them highly effective at

interacting with biological targets like enzymes and receptors.[18][19][20][21]

3-(Pyridin-2-yl)prop-2-yn-1-ol serves as a valuable starting point for generating libraries of

novel compounds for high-throughput screening. The rigid alkyne linker can position the

pyridine core and other appended functionalities in specific spatial orientations within a target's

binding pocket. For example, derivatives of this scaffold could be explored as:

Kinase Inhibitors: The pyridine nitrogen can form critical hydrogen bonds with the hinge

region of many kinases.[18][19]

Enzyme Inhibitors: Many pyridine-based drugs function by inhibiting clinically important

enzymes.[3]

CNS-Active Agents: The pyridine scaffold is prevalent in alkaloids and synthetic compounds

with activity in the central nervous system.[1]
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The ability to easily link this scaffold to other pharmacophores via click chemistry further

enhances its utility, allowing for the rapid assembly of complex and potentially highly potent

drug candidates.

Conclusion
3-(Pyridin-2-yl)prop-2-yn-1-ol is more than a simple chemical; it is a strategically designed

building block that offers a confluence of desirable features for the modern researcher. Its

efficient synthesis via the Sonogashira coupling, combined with the versatile reactivity of its

alkyne and alcohol groups, provides a robust platform for synthetic exploration. For drug

development professionals, its pyridine core represents a proven pharmacophore, while the

alkyne handle opens the door to modular drug design through click chemistry. This combination

of synthetic accessibility and strategic functionality ensures that 3-(pyridin-2-yl)prop-2-yn-1-ol
will remain a highly relevant and valuable tool in the pursuit of novel materials and

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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